molecular formula C8H4F6O B1411435 2-Difluoromethoxy-5-fluorobenzotrifluoride CAS No. 1803822-86-7

2-Difluoromethoxy-5-fluorobenzotrifluoride

Cat. No.: B1411435
CAS No.: 1803822-86-7
M. Wt: 230.11 g/mol
InChI Key: LBCTWYAABLHGSJ-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-5-fluorobenzotrifluoride is a chemical compound with the molecular formula C8H4F6O. It is known for its unique structure, which includes both difluoromethoxy and trifluoromethyl groups attached to a benzene ring.

Preparation Methods

The synthesis of 2-Difluoromethoxy-5-fluorobenzotrifluoride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,5-difluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Difluoromethoxy-5-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms on the benzene ring are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydroquinones.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Difluoromethoxy-5-fluorobenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-5-fluorobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Difluoromethoxy-5-fluorobenzotrifluoride can be compared with other fluorinated benzene derivatives, such as:

    2,4-Difluorobenzotrifluoride: Similar in structure but lacks the methoxy group, leading to different chemical reactivity and applications.

    2,5-Difluorobenzoic Acid: Contains carboxylic acid instead of trifluoromethyl group, resulting in different chemical properties and uses.

    2,3,4,5-Tetrafluorobenzene: Fully fluorinated benzene ring, which exhibits different reactivity patterns compared to partially fluorinated compounds.

The uniqueness of this compound lies in its combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(difluoromethoxy)-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-4-1-2-6(15-7(10)11)5(3-4)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCTWYAABLHGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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